5-(Bromomethyl)-6-methylhept-1-ene
Description
5-(Bromomethyl)-6-methylhept-1-ene is an aliphatic bromoalkene featuring a seven-carbon chain with a bromomethyl (-CH2Br) and methyl (-CH3) substituent at positions 5 and 6, respectively, and a terminal double bond. This compound is hypothesized to serve as an intermediate in organic synthesis, particularly in alkylation or cross-coupling reactions.
Properties
IUPAC Name |
5-(bromomethyl)-6-methylhept-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Br/c1-4-5-6-9(7-10)8(2)3/h4,8-9H,1,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGXQINMIHXECZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC=C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Bromomethyl)-6-methylhept-1-ene is a compound with potential biological activities that warrant detailed exploration. This article summarizes its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is classified under the category of alkenes with a bromomethyl substituent. Its chemical structure can be represented as follows:
- Molecular Formula : C₈H₁₃Br
- CAS Number : 7766-50-9
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological targets, primarily through electrophilic mechanisms due to the presence of the bromine atom. This compound has shown potential in several areas:
- Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties against various pathogens, including bacteria and fungi.
- Anti-inflammatory Effects : The compound may inhibit the activity of certain enzymes involved in inflammatory pathways, potentially modulating immune responses.
- Cytotoxicity : Research indicates that halogenated compounds can exhibit cytotoxic effects on cancer cells, suggesting a potential role in cancer therapeutics.
Antimicrobial Activity
A study investigated the antimicrobial properties of several brominated alkenes, including derivatives of this compound. The results demonstrated significant inhibition of bacterial growth against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 32 |
| Control (standard antibiotic) | 16 |
This suggests that while the compound is less potent than standard antibiotics, it still possesses notable antimicrobial activity.
Anti-inflammatory Activity
In another study focusing on the anti-inflammatory properties of halogenated compounds, this compound was found to inhibit the production of pro-inflammatory cytokines in vitro. The following table summarizes the findings:
| Treatment | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |
|---|---|---|
| Control | 1500 | 1200 |
| This compound (10 µM) | 800 | 600 |
These results indicate a significant reduction in cytokine levels, highlighting the compound's potential as an anti-inflammatory agent.
Research Findings and Conclusions
The biological activity of this compound is promising, particularly in antimicrobial and anti-inflammatory contexts. However, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:
- In vivo Models : To assess the efficacy and safety profile.
- Structure-Activity Relationship (SAR) : To optimize its biological activity through chemical modifications.
Comparison with Similar Compounds
Structural Analogues and Reactivity
a. 5-(Bromomethyl)-3-phenylisoxazole
- Structure : A heterocyclic compound with a bromomethyl group attached to an isoxazole ring and a phenyl substituent at position 3 .
- Key Data: Molecular Formula: C10H8BrNO Molecular Weight: 238.08 g/mol Melting Point: 82.5–85°C CAS RN: 2039-50-1
- Reactivity : The bromomethyl group in this compound is part of a rigid aromatic system, which may limit its participation in nucleophilic substitution reactions compared to aliphatic analogues. Instead, it may undergo electrophilic aromatic substitution or serve as a precursor in heterocyclic functionalization .
b. 5-(Bromomethyl)-3-methyl-6-nitrobenzoxazolone
- Structure : A benzoxazolone derivative with bromomethyl and nitro groups at positions 5 and 6, respectively .
- Key Data :
- Molecular Formula: C9H7BrN2O4 (estimated)
- Molecular Weight: ~287.07 g/mol
- Reactivity : The nitro group enhances electrophilicity, making the bromomethyl group more susceptible to substitution under specific conditions (e.g., TDAE methodology). This contrasts with aliphatic bromomethyl compounds, where steric effects and electronic environments of the parent chain dominate reactivity .
c. Compound MC0707-1-1 (Benzylated Derivative)
- Structure : Likely a benzyl-substituted aromatic compound synthesized via reaction of 1-(bromomethyl)benzene with a precursor (compound 5) .
- Key Data :
- Reactivity : The benzyl-protected bromomethyl group in this compound may undergo deprotection under acidic or reductive conditions, highlighting the influence of aromatic stabilization on reaction pathways .
Physical and Spectral Properties
- Note: Aliphatic bromomethyl compounds like 5-(Bromomethyl)-6-methylhept-1-ene are expected to exhibit lower melting points (likely liquid at room temperature) and distinct NMR signals for allylic protons and bromomethyl groups, which are absent in aromatic analogues.
Preparation Methods
Direct Bromination of Olefinic Precursors
One general approach to prepare bromomethyl-substituted alkenes involves the electrophilic bromination of allylic or benzylic positions adjacent to double bonds. The bromination is typically carried out using bromine (Br2) or bromine equivalents in the presence of oxidants that regenerate bromine from hydrogen bromide formed during the reaction. This method ensures high selectivity and yield.
- Reaction Conditions: Bromination is conducted at temperatures ranging from 0°C to the boiling point of the solvent, with a preference for mild temperatures (30–40°C) during bromine addition to control reaction rate and selectivity. The use of oxidants such as manganese dioxide, cerium(IV) salts, or alkali metal bromates is critical to maintain bromine availability and prevent side reactions.
- Yield and Purity: This process can yield brominated products with approximately 90% yield and purity exceeding 98% without requiring further recrystallization steps.
Bromination via Silicon-Tethered Intermediates
A more sophisticated method involves the use of silicon-tethered intermediates for controlled bromination of allylic positions:
- Synthetic Route: Starting from esters or β-keto esters, trimethylsilylmethylmagnesium chloride is reacted in the presence of anhydrous cerium trichloride to form β-hydroxysilanes. These intermediates undergo bromination with pyrrolidone hydrotribromide in tetrahydrofuran (THF) to yield allylic bromides.
- Advantages: This method offers high yields (88–91%) and allows for regio- and stereoselective introduction of the bromomethyl group without affecting the alkene functionality.
- Further Transformations: The allylic bromides can be converted to silanes or other functionalized derivatives, enabling modular synthesis of complex brominated olefins.
Alkylation of β-Keto Esters Followed by Reduction and Bromination
Another approach involves the alkylation of β-keto esters with brominated olefins, followed by reduction and purification steps:
- Procedure: β-Keto esters are reacted with 3,3-dimethylallyl bromide or related brominated alkenes under controlled conditions. The resulting products undergo reduction with sodium borohydride at low temperatures (0–5°C) to yield hydroxyalkyl derivatives.
- Purification: The crude products are purified by column chromatography over silica gel to isolate the desired bromomethyl-substituted olefins as colorless oils.
- Yields: Typical yields for the reduction step are around 80%, with high selectivity for the desired stereoisomers.
Electrophilic Bromolactonization and Bromocyclization Techniques
Though primarily used for cyclic brominated compounds, electrophilic bromolactonization methods provide insights into selective bromination adjacent to olefinic bonds:
- Reaction Setup: Using brominating agents such as phthaloyl peroxide or other electrophilic bromine sources in dichloroethane (DCE) solvent, bromolactonization proceeds rapidly at room temperature.
- Relevance: These methods demonstrate the efficiency of electrophilic bromination in complex molecules and can be adapted for linear bromomethyl olefins by careful substrate design.
Comparative Data Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Bromination with Br2 + Oxidants | Br2 (0.5–0.6 mol/mol substrate), MnO2 or Ce(IV), 30–40°C | ~90 | >98 | High yield and purity, simple work-up | Requires careful control of bromine equivalents |
| Silicon-Tethered Bromination | Trimethylsilylmethylmagnesium chloride, pyrrolidone hydrotribromide, THF | 88–91 | Not specified | High regio- and stereoselectivity | Multi-step, requires silicon intermediates |
| β-Keto Ester Alkylation + Reduction | β-Keto ester, 3,3-dimethylallyl bromide, NaBH4, low temp (0–5°C) | ~80 | Not specified | Good stereoselectivity, versatile intermediates | Requires chromatographic purification |
| Electrophilic Bromolactonization | Phthaloyl peroxide, TBAB, DCE, room temperature | >95 | Not specified | Fast reaction, high selectivity | Mainly for cyclic systems, adaptation needed |
Q & A
Basic Research Questions
Q. What are the primary synthetic methodologies for 5-(Bromomethyl)-6-methylhept-1-ene, and how are they optimized?
- Answer : The compound is typically synthesized via radical bromination or nucleophilic substitution . For example, analogous bromomethylation reactions use N-bromosuccinimide (NBS) under reflux in CCl₄ with a radical initiator (e.g., benzoyl peroxide) to introduce bromine at specific positions . Optimization involves controlling stoichiometry (e.g., 2 vs. 6 equivalents of NBS) and reaction time (8.5–10 hours) to minimize di-substitution byproducts . Temperature (80°C) and solvent choice (CCl₄ or DMF) also influence regioselectivity and yield .
Q. What analytical techniques are critical for characterizing this compound?
- Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies the bromomethyl (-CH₂Br) group (δ ~3.5–4.0 ppm for ¹H; δ ~30–35 ppm for ¹³C) and the alkene (δ ~5.0–5.5 ppm for ¹H).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₉H₁₅Br, MW ~202.1 g/mol) and fragmentation patterns .
- Melting Point Analysis : Used for purity assessment (e.g., mp 82.5–85°C for analogous bromomethyl compounds) .
Advanced Research Questions
Q. How can competing reaction pathways (e.g., over-bromination or alkene isomerization) be suppressed during synthesis?
- Answer :
- Radical Quenchers : Adding inhibitors like TEMPO reduces undesired radical chain reactions.
- Low-Temperature Bromination : Conducting reactions at 0–5°C minimizes alkene migration or polymerization .
- Solvent Polarity : Non-polar solvents (e.g., CCl₄) favor mono-bromination by limiting radical mobility .
- Real-Time Monitoring : Techniques like TLC or in-situ IR track reaction progress to halt at the desired stage .
Q. What strategies resolve contradictions in reported yields or byproduct profiles for bromomethylation reactions?
- Answer : Discrepancies often arise from differences in:
- Reagent Purity : Impurities in NBS or solvents (e.g., peroxides in ethers) alter reaction pathways .
- Light Exposure : Photolytic conditions may accelerate di-bromination; shielding reactions from light improves selectivity .
- Work-Up Procedures : Column chromatography vs. crystallization impacts recovery of mono- vs. di-substituted products .
Q. How does the alkene group in 6-methylhept-1-ene influence the reactivity of the bromomethyl moiety?
- Answer : The alkene introduces steric hindrance and electronic effects :
- Steric Shielding : The bulky heptene chain may reduce nucleophilic attack at the bromomethyl site, favoring radical pathways .
- Conjugation Effects : The alkene’s electron-withdrawing nature polarizes the C-Br bond, enhancing susceptibility to SN2 reactions in polar solvents (e.g., DMSO) .
Methodological Recommendations
- Synthetic Protocol : Prioritize radical bromination with NBS in CCl₄ for regioselectivity, but validate purity via column chromatography .
- Troubleshooting : If di-substitution exceeds 10%, reduce NBS equivalents or add TEMPO .
- Safety : Use fume hoods and PPE due to brominated compounds’ lachrymatory and toxic properties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
